molecular formula C18H19N7 B3012489 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380144-28-3

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B3012489
CAS No.: 2380144-28-3
M. Wt: 333.399
InChI Key: BSLVLZUGOYYHJL-UHFFFAOYSA-N
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Description

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step procedures. One common approach is the condensation of pyridazine derivatives with piperazine and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions often use reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaH, KOtBu, often in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to a kinase enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Pyridazine derivatives: Other compounds with similar core structures but different substituents, exhibiting various biological activities.

Uniqueness

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of pyridazine, pyridine, and piperazine moieties makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-11-20-18(21-12-14)25-9-7-24(8-10-25)17-5-4-16(22-23-17)15-3-2-6-19-13-15/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLVLZUGOYYHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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